molecular formula C14H20N2O5 B127294 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol CAS No. 112935-93-0

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol

Cat. No.: B127294
CAS No.: 112935-93-0
M. Wt: 296.32 g/mol
InChI Key: GSPOTIPIYTUHQP-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

The synthesis of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol involves the modification of Bambuterol through specific chemical reactions. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol has several scientific research applications, including:

    Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is used in biochemical research to study the interactions and effects of beta2-adrenoceptor agonists.

    Medicine: Research involving this compound helps in understanding the pharmacological properties and potential therapeutic applications of beta2-adrenoceptor agonists.

    Industry: It is used in the development of new chemical entities and formulations for respiratory conditions

Comparison with Similar Compounds

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol is unique due to the absence of the tert-butylamino group, which differentiates it from Bambuterol and other similar compounds. Some similar compounds include:

These compounds share similar pharmacological properties but differ in their chemical structures and duration of action.

Properties

IUPAC Name

[3-(dimethylcarbamoyloxy)-5-(1-hydroxyethyl)phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-9(17)10-6-11(20-13(18)15(2)3)8-12(7-10)21-14(19)16(4)5/h6-9,17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPOTIPIYTUHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552837
Record name 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112935-93-0
Record name 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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